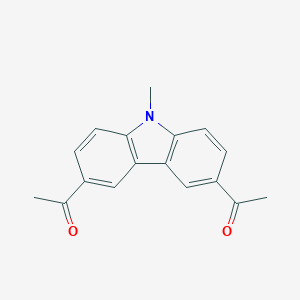

3,6-Diacetyl-9-methyl-9H-carbazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 3,6-Diacetyl-9-methyl-9H-carbazole involves a catalytic process, utilizing sodium ethoxide as a catalyst via a Friedländer condensation reaction between 3-acetyl-9-ethyl-9H-carbazole or 3,6-diacetyl-9-ethyl-9H-carbazole and β-aminoaldehydes or β-aminoketones. This method yields the title compounds in good yields of 52–72%, and their structures are confirmed by IR, 1H NMR, MS, and elemental analysis (Yang Li & W. Gao, 2010).

Molecular Structure Analysis

The molecular structure of 3,6-Diacetyl-9-methyl-9H-carbazole, as derived from its synthesis, is characterized by IR, 1H NMR, MS, and elemental analysis, indicating a complex structure that incorporates elements from both carbazole and quinoline. This complexity contributes to its unique chemical properties (Yang Li & W. Gao, 2010).

Chemical Reactions and Properties

Carbazole derivatives, including 3,6-Diacetyl-9-methyl-9H-carbazole, exhibit a range of reactions, such as with hydrazine hydrate to produce acetohydrazide derivatives, and with sodium nitrite/HCl to afford amino diazonium chloride. These reactions are indicative of the active sites and reactivity inherent to the carbazole structure, allowing for the formation of various heterocyclic derivatives with potential antimicrobial properties (N. Salih, J. Salimon, & E. Yousif, 2016).

Physical Properties Analysis

The physical properties of 3,6-Diacetyl-9-methyl-9H-carbazole and related compounds can be inferred from their synthesis and molecular structure. The planarity of the carbazole ring system and its interactions suggest solid-state properties that may include weak intermolecular hydrogen bonding, contributing to its crystalline structure and stability (Yongjun He et al., 2009).

Applications De Recherche Scientifique

-

Field: Optoelectronics

- Application : Carbazole-based polymers have excellent optoelectronic properties, high charge carrier mobility, and excellent morphological stability, making them potential candidates in the field of nanodevices, rechargeable batteries, and electrochemical transistors .

- Methods : Carbazole moieties can be electropolymerized in two different methods resulting in the formation of poly (2,7-carbazole)s or poly (3,6-carbazole)s derivatives .

- Results : The pysico-chemical characteristics of the polymers, revamped by employing substituents at various positions and synthetic methods, leading to the generation of highly efficient materials for a wide range of optoelectronic applications .

-

Field: Energy Storage

- Application : The comonomer, 6-(3,6-di(thiophene-2-yl)-9H-carbazole-9-yl)-hexanoic acid was used in energy storage applications .

- Methods : The comonomer was deposited on CFME through electrochemical synthesis .

- Results : The copolymer structure with a double layer capacitance (Cdl) of 100μF Cm −2, higher low-frequency capacitance (CLF) of 5.2 mF Cm −2 was obtained .

-

Field: Light Emitting Diodes (OLEDs)

- Application : Carbazole-based materials have been used in light emitting diodes (OLEDs) .

- Methods : The synthetic routes used for the development of carbazole-based polymers have been summarized, reviewing the main synthetic methodologies, namely chemical and electrochemical polymerization .

- Results : The emergence of flexible and wearable electronic devices as a part of the internet of the things could be an important driving force to renew the interest on carbazole-based materials .

Orientations Futures

Carbazole-based compounds, including 3,6-Diacetyl-9-methyl-9H-carbazole, have potential applications in various fields such as nanodevices, rechargeable batteries, and electrochemical transistors . Their potential solubility and the ability to adopt a vast array of structure types make them promising candidates for future research and development .

Propriétés

IUPAC Name |

1-(6-acetyl-9-methylcarbazol-3-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO2/c1-10(19)12-4-6-16-14(8-12)15-9-13(11(2)20)5-7-17(15)18(16)3/h4-9H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RINUGYQZSCXUFU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)N(C3=C2C=C(C=C3)C(=O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10347271 |

Source

|

| Record name | 3,6-Diacetyl-9-methyl-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10347271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,6-Diacetyl-9-methyl-9H-carbazole | |

CAS RN |

1483-98-3 |

Source

|

| Record name | 3,6-Diacetyl-9-methyl-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10347271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![10,11-dihydro-5H-dibenzo[a,d]cyclohepten-10-ylammonium chloride](/img/structure/B73883.png)